molecular formula C10H14N2O3 B8134823 2-(4-Allyloxypyrazol-1-yl)-2-methyl-propionic acid

2-(4-Allyloxypyrazol-1-yl)-2-methyl-propionic acid

Cat. No.: B8134823
M. Wt: 210.23 g/mol
InChI Key: ZESFJJMSBVETMV-UHFFFAOYSA-N
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Description

2-(4-Allyloxypyrazol-1-yl)-2-methyl-propionic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Allyloxypyrazol-1-yl)-2-methyl-propionic acid typically involves the reaction of allyl bromide with 4-hydroxypyrazole to form 4-allyloxypyrazole. This intermediate is then reacted with 2-bromo-2-methylpropionic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Allyloxypyrazol-1-yl)-2-methyl-propionic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The allyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and catalysts such as palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-(4-Allyloxypyrazol-1-yl)-2-methyl-propionic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Allyloxypyrazol-1-yl)-2-methyl-propionic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Allyloxypyrazole: A precursor in the synthesis of 2-(4-Allyloxypyrazol-1-yl)-2-methyl-propionic acid.

    2-Methylpropionic acid: Another precursor used in the synthesis.

    Other pyrazole derivatives: Compounds with similar structures but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-2-(4-prop-2-enoxypyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-4-5-15-8-6-11-12(7-8)10(2,3)9(13)14/h4,6-7H,1,5H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESFJJMSBVETMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=C(C=N1)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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